2-(3-Fluoro-4-hydroxyphenyl)acetamide

Description

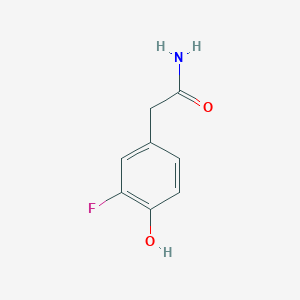

2-(3-Fluoro-4-hydroxyphenyl)acetamide is a fluorinated aromatic acetamide derivative characterized by a hydroxyl group at the para position and a fluorine atom at the meta position of the phenyl ring. Its structural features—a polar hydroxyl group and an electronegative fluorine substituent—influence its physicochemical properties, including solubility, hydrogen-bonding capacity, and metabolic stability .

Properties

CAS No. |

343867-09-4 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-(3-fluoro-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(10)12)1-2-7(6)11/h1-3,11H,4H2,(H2,10,12) |

InChI Key |

QYRRSSMPZDPEJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetamide typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline.

Reduction: The nitro group in 3-fluoro-4-nitroaniline is reduced to form 3-fluoro-4-aminophenol.

Acetylation: The 3-fluoro-4-aminophenol is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 3-fluoro-4-aminophenylacetamide.

Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)acetamide is a fluorinated aromatic compound with a hydroxyl group and an acetamide moiety that has potential in chemical and biological applications. The fluorine atom enhances lipophilicity and can influence biological activity, while the hydroxyl group may participate in hydrogen bonding, affecting solubility and reactivity.

Scientific Research Applications

this compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors involved in pain and inflammation pathways. The fluorinated nature of the compound may enhance its pharmacokinetic properties, including absorption and distribution.

Potential applications of this compound include:

- Drug discovery

- Pharmaceutical research

- Biochemical studies

Preliminary data suggest potential interactions with:

- Enzymes

- Receptors

- Other biological targets

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyacetanilide | Hydroxyl group on phenyl ring | Lacks fluorine; primarily used as a standard in studies. |

| 4-Fluoroacetanilide | Fluorine at the para position | Different substitution pattern affects activity. |

| 2-Hydroxy-N-(3-fluorophenyl)acetamide | Hydroxyl group at the ortho position | Potentially different binding characteristics due to positioning. |

The specific combination of functional groups and their positions may confer distinct biological activities compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Chlorinated Analogs

N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (Compound 5) () differ in their halogen substitution patterns. Replacing fluorine with chlorine increases steric bulk and alters lipophilicity (Cl has a higher molar refractivity than F).

| Property | 2-(3-Fluoro-4-hydroxyphenyl)acetamide | 2-(3-Chloro-4-hydroxyphenyl)acetamide (S11) | N-Phenethyl Derivative (Compound 13) |

|---|---|---|---|

| Substituent | 3-F, 4-OH | 3-Cl, 4-OH | 3-Cl, 4-OH + N-phenethyl |

| Enzyme Inhibition | Not reported | Inactive | IC₅₀ < 10 µM |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~1.8 | ~3.5 |

Fluorinated Phenoxy Acetamides

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) () replace the hydroxyphenyl group with a fluorophenoxy moiety. However, the butyryl substituent in compound 30 introduces additional steric bulk, which may limit target accessibility.

Pyridazinone-Based Acetamides

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () incorporates a pyridazinone core linked to an acetamide group. This structural complexity enhances affinity for formyl peptide receptors (FPR2), but the increased molecular weight (>450 Da) may reduce bioavailability compared to simpler aryl acetamides like the target compound.

Anti-Cancer Acetamide Derivatives

Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () feature sulfonyl and quinazoline groups, enabling π-π stacking and hydrogen bonding with kinase domains. In contrast, this compound’s simpler structure may favor passive diffusion across cellular membranes but lacks the multi-targeting capacity of these complex analogs.

Structure-Activity Relationship (SAR) Insights

- N-Substituents : Adding hydrophobic chains (e.g., N-phenethyl, N-butyl) to the acetamide nitrogen significantly boosts enzyme inhibition by engaging with hydrophobic pockets in targets like 17β-HSD2 .

- Core Modifications: Pyridazinone or quinazoline cores introduce rigid, planar structures that improve receptor binding but may complicate synthetic routes and metabolic stability .

Biological Activity

2-(3-Fluoro-4-hydroxyphenyl)acetamide, a compound featuring both a fluorine atom and a hydroxyl group on its aromatic ring, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's reactivity is influenced by its functional groups. The presence of the hydroxyl group allows for participation in acid-base reactions, while the fluorine atom can enhance binding affinity to biological targets through halogen bonding. These characteristics are crucial for its biological activity, particularly in medicinal chemistry applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. A study evaluating the activity against Fusarium oxysporum revealed that certain substitutions on the phenyl ring significantly influenced the inhibitory concentration (IC50) values, suggesting a direct correlation between structural modifications and biological efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | IC50 (mM) |

|---|---|---|

| This compound | Fusarium oxysporum | 0.42 |

| N-(2-fluoro-4-hydroxyphenyl)acetamide | Klebsiella pneumoniae | 1.024 |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 0.512 |

The mechanism by which this compound exerts its effects is likely multifaceted. The hydroxyl group can form hydrogen bonds with target proteins, enhancing interaction specificity. Additionally, the fluorine atom may increase lipophilicity, facilitating cellular uptake and enhancing bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds emphasize the importance of substituent position and type on the aromatic ring. Electron-withdrawing groups like fluorine have been shown to improve potency compared to electron-donating groups . This insight is critical for optimizing the design of new derivatives with enhanced biological activity.

Table 2: Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Fluorine | 3 | Increased potency |

| Hydroxyl | 4 | Enhanced binding |

| Methyl | Varies | Variable effects |

Case Studies

- In vitro Studies : In a study focusing on various acetamide derivatives, it was found that those with a hydroxyl group at the para position demonstrated superior antibacterial activity compared to their counterparts lacking this feature. The study highlighted that structural modifications could lead to significant changes in biological effectiveness .

- Antifungal Activity : Another investigation into related compounds demonstrated that certain derivatives exhibited potent antifungal properties against Candida albicans, with MIC values indicating strong inhibitory effects at low concentrations .

Q & A

Basic: What are the recommended methods for synthesizing 2-(3-Fluoro-4-hydroxyphenyl)acetamide with high purity?

Methodological Answer:

A common approach involves coupling 3-fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) with acetamide derivatives via reductive amination or nucleophilic substitution. To optimize purity (>97%), use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (C18 column, UV detection at 254 nm). Ensure inert conditions to prevent oxidation of the phenolic hydroxyl group .

Basic: How do researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic techniques:

- NMR : Confirm fluorine substitution (¹⁹F NMR, δ ~ -120 ppm) and hydroxyl/amide protons (¹H NMR in DMSO-d₆).

- FTIR : Verify C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 184.1). Cross-reference with PubChem data for validation .

Basic: What experimental factors influence the solubility of this compound in aqueous buffers?

Methodological Answer:

Solubility is pH-dependent due to the phenolic -OH (pKa ~10) and acetamide groups. Use buffered solutions (pH 7–9) to enhance solubility via deprotonation. For cellular assays, employ co-solvents (e.g., DMSO ≤0.1%) and confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced: How does the fluorine substituent affect the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer:

The 3-fluoro group enhances electronegativity, improving hydrogen bonding with active-site residues (e.g., serine hydrolases). Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using kinetic assays. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies .

Basic: What analytical techniques are critical for assessing purity in batch-to-batch reproducibility?

Methodological Answer:

- HPLC-DAD : Quantify impurities using a reverse-phase column (LOD ≤0.1%).

- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates high purity).

- Elemental Analysis : Ensure C/H/N/F ratios align with theoretical values (e.g., C: 54.3%, H: 4.3%) .

Advanced: What mechanistic insights guide the optimization of reaction yields in large-scale synthesis?

Methodological Answer:

Apply reaction engineering principles:

- DOE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (Pd/C 1–5%), and solvent polarity (DMF vs. THF).

- Kinetic Modeling : Use Arrhenius plots to identify rate-limiting steps.

ICReDD’s computational workflows (quantum chemical calculations) can predict optimal conditions, reducing trial-and-error .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

Store under argon at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Avoid aqueous solutions >pH 9 to prevent hydrolysis of the acetamide group .

Advanced: How can computational models predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

Use DFT (Density Functional Theory) to calculate Fukui indices for electrophilic/nucleophilic sites. Pair with machine learning (e.g., Random Forest) trained on PubChem datasets to predict cross-coupling reactivity. Validate with experimental kinetic data .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Normalize data using Z-scores across assays (e.g., IC₅₀ in µM ± SEM).

- Assay Validation : Confirm cell line authenticity (STR profiling) and control for solvent batch effects.

- QSAR Modeling : Corrogate structural descriptors (logP, polar surface area) with activity trends .

Advanced: What in vitro assays are most suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.